molecular formula C20H17F2N3O3 B12301045 N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide

N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B12301045
M. Wt: 385.4 g/mol
InChI Key: WVGGJQVCOTYFPV-UHFFFAOYSA-N
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Description

M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2). Methionine aminopeptidase 2 is an enzyme that plays a crucial role in the maturation of proteins by removing the amino-terminal methionine residue from nascent proteins. This compound has shown significant potential in inhibiting tumor growth and angiogenesis, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of M8891 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

M8891 undergoes various chemical reactions, including:

    Oxidation: M8891 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in M8891.

    Substitution: M8891 can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

M8891 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of methionine aminopeptidase 2.

    Biology: Investigated for its effects on protein maturation and cellular processes.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiangiogenic and antitumor properties.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

M8891 exerts its effects by selectively inhibiting methionine aminopeptidase 2. This inhibition prevents the removal of the amino-terminal methionine residue from nascent proteins, leading to the accumulation of immature proteins. The inhibition of methionine aminopeptidase 2 affects various cellular processes, including protein stability, intracellular translocation, and protein-protein interactions. The molecular targets and pathways involved include the tumor suppressor p53 and the translation elongation factor 1-alpha-1 (EF1a-1) .

Comparison with Similar Compounds

M8891 is unique compared to other methionine aminopeptidase 2 inhibitors due to its high selectivity and reversible inhibition. Similar compounds include:

M8891 stands out due to its reversible inhibition and selective targeting of methionine aminopeptidase 2, making it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula

C20H17F2N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)

InChI Key

WVGGJQVCOTYFPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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